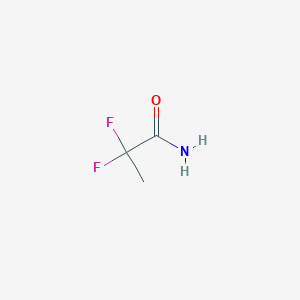

2,2-Difluoropropanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2NO/c1-3(4,5)2(6)7/h1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGBNZRVGOENRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616548 | |

| Record name | 2,2-Difluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49781-48-8 | |

| Record name | 2,2-Difluoropropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49781-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoropropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoropropanamide for Researchers and Drug Development Professionals

Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a surge in the development of novel fluorinated compounds. Among these, small, fluorinated building blocks are of paramount importance, providing a direct and efficient means to introduce fluorine into larger, more complex molecules. This guide focuses on one such fundamental building block: 2,2-Difluoropropanamide (CAS Number: 49781-48-8), a compound with significant potential in the synthesis of advanced materials and pharmacologically active agents. This document aims to provide a comprehensive technical overview, encompassing its synthesis, characterization, reactivity, and potential applications, to serve as a valuable resource for researchers and professionals in the field.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key computed and experimental data for this compound.

| Property | Value | Source |

| CAS Number | 49781-48-8 | PubChem |

| Molecular Formula | C₃H₅F₂NO | PubChem |

| Molecular Weight | 109.07 g/mol | PubChem |

| Exact Mass | 109.03392011 Da | PubChem |

| IUPAC Name | This compound | PubChem |

| Synonyms | 2,2-Difluoropropionamide | PubChem |

| Topological Polar Surface Area | 43.1 Ų | PubChem |

Synthesis and Purification of this compound

While specific literature detailing the synthesis of this compound is not abundant, a logical and efficient synthetic route can be devised based on established organic chemistry principles and available information on the synthesis of its precursors and analogous compounds. The most viable approach involves a two-step process: the synthesis of the precursor ester, ethyl 2,2-difluoropropionate, followed by its amidation.

Step 1: Synthesis of Ethyl 2,2-Difluoropropionate

The synthesis of the key intermediate, ethyl 2,2-difluoropropionate, can be achieved via the fluorination of ethyl pyruvate using a deoxofluorinating agent such as Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride).

Experimental Protocol: Synthesis of Ethyl 2,2-Difluoropropionate

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Initial Charge: Charge the flask with ethyl pyruvate and cool the vessel to -15 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Addition of Fluorinating Agent: Slowly add Deoxo-Fluor® via the dropping funnel, ensuring the internal temperature does not exceed -5 °C.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

-

Work-up: Carefully quench the reaction by pouring it into a vigorously stirred, pre-cooled aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation to yield pure ethyl 2,2-difluoropropionate.

Step 2: Amidation of Ethyl 2,2-Difluoropropionate

The conversion of ethyl 2,2-difluoropropionate to this compound can be accomplished through direct amidation with ammonia. This is a standard transformation for converting esters to primary amides.

Representative Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a pressure-resistant vessel equipped with a magnetic stirrer, dissolve ethyl 2,2-difluoropropionate in a suitable solvent such as methanol or ethanol.

-

Ammonia Addition: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a concentrated solution of ammonia in methanol.

-

Reaction: Seal the vessel and stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture and carefully vent any excess pressure.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, acetone, or acetonitrile) to afford pure this compound.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization of this compound

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl (CH₃) protons will appear as a triplet due to coupling with the two adjacent fluorine atoms. The two amide (NH₂) protons are expected to show a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will exhibit three distinct signals. The carbonyl carbon of the amide will appear in the downfield region. The quaternary carbon bearing the two fluorine atoms will be split into a triplet due to one-bond C-F coupling. The methyl carbon will also show splitting due to two-bond C-F coupling.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | ||

| CH₃ | ~1.8 | Triplet (³JHF) |

| NH₂ | ~6.0 - 7.5 | Broad Singlet |

| ¹³C | ||

| C=O | ~170 | Singlet |

| CF₂ | ~120 | Triplet (¹JCF) |

| CH₃ | ~20 | Triplet (²JCF) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands for a primary amide.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400-3100 | Two bands, asymmetric and symmetric stretching |

| C=O Stretch (Amide I) | 1680-1630 | Strong absorption |

| N-H Bend (Amide II) | 1640-1550 | Medium to strong absorption |

| C-F Stretch | 1100-1000 | Strong absorption |

Primary amides typically show two N-H stretching bands, which helps to distinguish them from secondary amides. The amide I band (C=O stretch) and amide II band (N-H bend) are also key diagnostic peaks.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for this compound would be observed at m/z = 109. A common fragmentation pathway for primary amides is the cleavage of the R-CONH₂ bond, which would result in a fragment ion at m/z = 44, corresponding to [CONH₂]⁺. Another likely fragmentation would be the loss of the amide group to give the [CH₃CF₂]⁺ fragment.

Reactivity and Synthetic Potential

The presence of the gem-difluoro group significantly influences the reactivity of the adjacent amide functionality. The strong electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon more electrophilic and can affect the acidity of the N-H protons.

Hydrolysis

While amides are generally stable, the hydrolysis of this compound to 2,2-difluoropropionic acid under acidic or basic conditions is a feasible transformation. The electron-withdrawing fluorine atoms may facilitate nucleophilic attack at the carbonyl carbon.

Reduction

The reduction of the amide group in this compound to the corresponding amine, 2,2-difluoropropanamine, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction provides access to valuable difluorinated amine building blocks.

Reaction Mechanism: Reduction of an Amide with LiAlH₄

Caption: Generalized mechanism for the reduction of a primary amide.

Applications in Drug Development and Medicinal Chemistry

The introduction of gem-difluoro groups is a well-established strategy in drug design to modulate the properties of bioactive molecules. This compound serves as a valuable and versatile building block for incorporating the 2,2-difluoropropyl moiety into larger molecules.

Bioisosteric Replacement

The difluoromethylene group (CF₂) is often used as a bioisostere for a carbonyl group or a methylene group. This substitution can lead to improved metabolic stability by blocking sites of oxidation, and it can also alter the electronic properties and conformation of a molecule, potentially leading to enhanced binding to biological targets.

Scaffold for More Complex Molecules

This compound can be used as a starting material for the synthesis of more elaborate fluorinated compounds. For instance, the amide functionality can be further derivatized, or the molecule can be used in coupling reactions to be incorporated into larger scaffolds. The corresponding amine, obtained via reduction, is also a valuable synthon for the preparation of a wide range of biologically active compounds.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials is feasible through established chemical transformations. The unique electronic properties conferred by the gem-difluoro group make it an attractive moiety for the design of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding of the properties, synthesis, and potential applications of this compound, intended to facilitate its use in innovative research and development endeavors.

References

- Mass spectrometric analysis of amides by EI-MS quite often provides important information for their characterization. In general, aliphatic primary amides produce an intense fragmentary ion peak at m/z 44 (CONH2) resulting from the cleavage of the R–CONH2 bond. Aliphatic secondary and tertiary amides having hydrogens at the γ-carbon of the acyl moiety or N-methyl groups show intense fragmentary ions resulting from McLafferty rearrangement.

- The signals for the amidated compound are observed as peaks at 3385 and 3304 cm −1 , which correspond to the stretching of the -NH 2 group, and the peaks at 1640 and 1558 cm −1 are associated with the bending of the-N-H bond, characteristic of the synthesized fatty amide.

Physical and chemical properties of 2,2-Difluoropropanamide

An In-Depth Technical Guide to 2,2-Difluoropropanamide for Advanced Research and Development

Foreword

As a Senior Application Scientist, it is understood that the exploration of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. Among the vast landscape of fluorinated organic compounds, this compound emerges as a molecule of significant interest. The introduction of geminal fluorine atoms onto a simple amide scaffold imparts unique electronic and steric properties that are highly sought after in the design of next-generation pharmaceuticals and functional materials. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to offer insights into its synthesis, characterization, and potential applications. The methodologies and interpretations presented herein are grounded in established chemical principles to ensure scientific integrity and empower your research endeavors.

Molecular Identity and Physicochemical Profile

This compound is a fluorinated amide that presents as a valuable building block in synthetic chemistry. Its structural and physical properties are summarized below, providing a foundational understanding of its behavior in various experimental settings.

Chemical Identifiers

Precise identification is critical for regulatory compliance and accurate literature searching.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 49781-48-8 | [1][2][3] |

| Molecular Formula | C₃H₅F₂NO | [1][3] |

| Canonical SMILES | CC(C(=O)N)(F)F | [1] |

| InChIKey | XJGBNZRVGOENRN-UHFFFAOYSA-N | [1] |

Physical and Computed Properties

The physical state and solubility of a compound dictate its handling, storage, and application in various solvent systems.

| Property | Value | Source |

| Molecular Weight | 109.07 g/mol | [1][3] |

| Melting Point | 67 °C | [3] |

| Boiling Point | 212 °C | [3] |

| Appearance | White to off-white solid (typical) | Inferred |

| Polar Surface Area | 43.1 Ų | [1] |

The presence of the amide group and the polar C-F bonds contribute to a significant polar surface area, suggesting potential for hydrogen bonding and moderate solubility in polar solvents.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established routes for amide formation, starting from its corresponding acid or acid derivative.

Synthetic Strategy: Amidation of 2,2-Difluoropropanoic Acid

A primary and logical route to this compound is the amidation of 2,2-difluoropropionic acid or its activated derivatives. The general workflow for such a synthesis is outlined below. The choice of coupling agent is critical to achieving high yields and purity by minimizing side reactions.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the amide functional group, with the gem-difluoro moiety exerting a significant electronic influence.

-

Hydrolysis: Like other amides, it can be hydrolyzed to the parent carboxylic acid (2,2-difluoropropionic acid) and ammonia under acidic or basic conditions. The electron-withdrawing nature of the fluorine atoms may increase the susceptibility of the carbonyl carbon to nucleophilic attack.

-

Reduction: The amide can be reduced to the corresponding amine (2,2-difluoropropan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Influence of Fluorine: The two fluorine atoms at the α-position are strongly electron-withdrawing. This property can increase the acidity of the N-H protons and influence the conformational preferences of the molecule.

Analytical Characterization: A Spectroscopic Approach

Structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of this compound.

-

¹H NMR:

-

Methyl Group (CH₃): A triplet would be expected due to coupling with the two adjacent fluorine atoms (³JHF). The chemical shift would be downfield from a typical methyl group due to the electron-withdrawing effect of the fluorines.

-

Amide Protons (NH₂): A broad singlet is expected. The chemical shift can be variable and is dependent on solvent and concentration. These protons are exchangeable with D₂O.

-

-

¹³C NMR:

-

Methyl Carbon (CH₃): A triplet is expected due to one-bond coupling to the fluorine atoms (¹JCF).

-

Quaternary Carbon (CF₂): A triplet is also expected due to one-bond coupling to the fluorine atoms, appearing at a significantly downfield chemical shift.

-

Carbonyl Carbon (C=O): A triplet is expected due to two-bond coupling to the fluorine atoms (²JCF).

-

-

¹⁹F NMR:

-

A quartet would be expected due to coupling with the three protons of the adjacent methyl group (³JFH). This provides clear evidence for the connectivity between the CF₂ and CH₃ groups. The use of ¹⁹F NMR is particularly advantageous in fragment-based drug discovery for screening fluorinated compounds.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: Two sharp to moderately broad peaks are expected in the range of 3200-3400 cm⁻¹, characteristic of a primary amide.[5]

-

C=O Stretch (Amide I band): A strong, sharp absorption is expected around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II band): A peak is expected around 1600-1640 cm⁻¹.

-

C-F Stretch: Strong absorptions are expected in the fingerprint region, typically between 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of 109.07 would be expected.

-

Fragmentation: Common fragmentation patterns for amides include the loss of the amide group and cleavage adjacent to the carbonyl group.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[6][7] this compound, as a small, fluorinated building block, holds potential in several areas of drug development:

-

Fragment-Based Drug Discovery (FBDD): Small, fluorinated molecules are excellent probes for FBDD screening campaigns using ¹⁹F NMR.[4] this compound could serve as a starting fragment for identifying novel binding interactions with protein targets.

-

Lead Optimization: The difluoromethyl group can be introduced into lead compounds to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.

-

Bioisosteric Replacement: The CF₂ group can act as a bioisostere for other functional groups, such as a ketone or an ether, to modulate the electronic and conformational properties of a molecule.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.[1][2] Adherence to standard laboratory safety protocols is mandatory.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[2][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[2][9]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.[9]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[2]

-

Conclusion

This compound is a compelling molecule for chemical and pharmaceutical research. Its unique combination of a primary amide and a gem-difluoro group makes it a versatile building block. A thorough understanding of its synthesis, reactivity, and spectroscopic signature, as detailed in this guide, is essential for its effective utilization in the laboratory. As the demand for sophisticated fluorinated compounds in drug discovery continues to grow, molecules like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

-

This compound | C3H5F2NO | CID 21639910 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

N-ethyl-2,2-difluoropropanamide | C5H9F2NO | CID 123991197 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

2,2-Difluoropropane-1,3-diamine | C3H8F2N2 | CID 19902652 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

GROUP JUDGING: 1988-2007 DATA. (n.d.). Retrieved January 2, 2026, from [Link]

-

2,2-Difluoropropane | C3H6F2 | CID 67895 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Former UAW official faces gun charge Candidates go after judgeship Downtown? (1989, August 10). Canton Public Library. Retrieved January 2, 2026, from [Link]

-

2,2-Difluoropropionic acid | C3H4F2O2 | CID 2782825 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved January 2, 2026, from [Link]

-

Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. Retrieved January 2, 2026, from [Link]

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024, February 28). Beilstein Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube. Retrieved January 2, 2026, from [Link]

-

Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]

-

2,2-Difluoropropanol | C3H6F2O | CID 13394818 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013, January 23). YouTube. Retrieved January 2, 2026, from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. (2020, February 24). YouTube. Retrieved January 2, 2026, from [Link]

-

Application of "Hydrogen-Bonding Interaction" in Drug Design. Part 2: Design, Synthesis, and Structure-Activity Relationships of Thiophosphoramide Derivatives as Novel Antiviral and Antifungal Agents. (2015, November 4). PubMed. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound | C3H5F2NO | CID 21639910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-DIFLUOROPROPIONAMIDE - Safety Data Sheet [chemicalbook.com]

- 3. 2,2-DIFLUOROPROPIONAMIDE CAS#: 49781-48-8 [amp.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2,2-Difluoropropanamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2,2-difluoropropanamide, a valuable fluorinated building block in pharmaceutical and agrochemical research. The incorporation of the gem-difluoro motif into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic routes, including mechanistic insights, step-by-step experimental protocols, and a comparative analysis of different methodologies. The presented pathways are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Gem-Difluoro Moiety

The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. The gem-difluoro group (CF2), in particular, serves as a non-hydrolyzable isostere for a carbonyl or hydroxyl group, and can act as a lipophilic hydrogen bond donor. These characteristics make this compound and its derivatives highly sought-after intermediates in the synthesis of novel therapeutic agents and agrochemicals. This guide will explore two primary synthetic strategies for obtaining this compound: a multi-step synthesis commencing from ethyl pyruvate, and a more direct approach involving the fluorination of a propanamide precursor.

Pathway I: Multi-step Synthesis via 2,2-Difluoropropionic Acid

This pathway is a robust and well-documented approach that proceeds through the formation of key intermediates, ethyl 2,2-difluoropropionate and 2,2-difluoropropionic acid. It offers high yields and well-understood reaction mechanisms, making it a reliable choice for the synthesis of this compound.

Mechanistic Overview

The synthesis begins with the deoxofluorination of ethyl pyruvate to introduce the gem-difluoro group. This is followed by the hydrolysis of the resulting ester to the corresponding carboxylic acid. The final step involves the amidation of 2,2-difluoropropionic acid to yield the target amide.

Caption: Workflow for the multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,2-Difluoropropionate

This procedure utilizes [Bis(2-methoxyethyl)amino]sulfur trifluoride (Deoxo-Fluor®) as a deoxofluorinating agent to convert the keto group of ethyl pyruvate into a gem-difluoro group.

-

Materials: Ethyl pyruvate, [Bis(2-methoxyethyl)amino]sulfur trifluoride (Deoxo-Fluor®), Methylene chloride, Sodium bicarbonate, Water, Ice, Magnesium sulfate.

-

Procedure:

-

In a 3-neck round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge ethyl pyruvate.

-

Cool the flask to between -15°C and -10°C using a dry ice/acetone bath.

-

Slowly add Deoxo-Fluor® to the flask, ensuring the internal temperature is maintained below -5°C.

-

Stir the reaction mixture, allowing it to warm to a temperature not exceeding 30°C, until gas chromatography (GC) analysis indicates the complete consumption of the starting material.

-

In a separate large container, prepare a stirred mixture of water, ice, and sodium bicarbonate.

-

Carefully and slowly add the reaction mixture to the aqueous bicarbonate solution over approximately 30 minutes to quench the reaction.

-

Allow the quenched mixture to stir overnight and warm to room temperature.

-

Separate the organic and aqueous layers. Extract the aqueous layer multiple times with methylene chloride.

-

Combine all organic layers, wash with brine, and dry over magnesium sulfate.

-

Remove the solvent under reduced pressure and distill the liquid residue to obtain pure ethyl 2,2-difluoropropionate.[1]

-

Step 2: Synthesis of 2,2-Difluoropropionic Acid

The ethyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

-

Materials: Ethyl 2,2-difluoropropionate, Ethanol, Sodium hydroxide (2N aqueous solution), Hydrochloric acid (2N), Diethyl ether, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve ethyl 2,2-difluoropropionate in ethanol in a round-bottomed flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 2N aqueous solution of sodium hydroxide.

-

Stir the reaction mixture at 0°C, then allow it to gradually warm to room temperature and continue stirring for 14 hours.

-

Upon reaction completion (monitored by TLC or GC), acidify the mixture to a pH below 7 with 2N hydrochloric acid.

-

Extract the product into diethyl ether multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,2-difluoropropionic acid.[2]

-

Step 3: Synthesis of this compound

A standard carbodiimide-mediated coupling reaction is employed for the amidation of the carboxylic acid.

-

Materials: 2,2-Difluoropropionic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Ammonium hydroxide, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine.

-

Procedure:

-

Dissolve 2,2-difluoropropionic acid in dichloromethane in a round-bottomed flask under a nitrogen atmosphere.

-

Add 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Cool the reaction mixture to 0°C and slowly add an excess of aqueous ammonium hydroxide.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization or column chromatography.

-

Pathway II: Direct Fluorination of Propanamide Derivatives

A more convergent approach to this compound involves the direct fluorination of a suitable propanamide precursor. This method, while potentially more challenging in terms of selectivity and reaction control, offers the advantage of fewer synthetic steps. The use of electrophilic fluorinating agents like Selectfluor® is a key strategy in this approach.

Mechanistic Considerations

The direct α,α-difluorination of an amide is a challenging transformation. A plausible strategy involves the in-situ generation of an enolate or enamine equivalent from the propanamide, followed by a stepwise double electrophilic fluorination.

Caption: Proposed workflow for the direct fluorination of a propanamide derivative.

Conceptual Protocol

-

Materials: N-protected propanamide (e.g., N-benzylpropanamide), Strong base (e.g., Lithium diisopropylamide - LDA), Selectfluor®, Anhydrous tetrahydrofuran (THF), Quenching solution (e.g., saturated aqueous ammonium chloride).

-

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), dissolve the N-protected propanamide in anhydrous THF.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add a solution of a strong, non-nucleophilic base such as LDA to generate the enolate.

-

After stirring for a set time to ensure complete enolate formation, add a solution of Selectfluor® in anhydrous THF dropwise, maintaining the low temperature.

-

Allow the reaction to stir at -78°C for a specified period.

-

To achieve difluorination, a second equivalent of base followed by a second equivalent of Selectfluor® would be required, potentially in a one-pot or stepwise fashion.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The N-protecting group would then be removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield this compound. Purification would likely be necessary at each stage.

-

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway I: Multi-step Synthesis | Pathway II: Direct Fluorination |

| Starting Materials | Ethyl pyruvate, Deoxo-Fluor®, NaOH, EDC, NH4OH | Propanamide derivative, Strong base, Selectfluor® |

| Number of Steps | 3 | 1-2 (plus protection/deprotection) |

| Scalability | Generally good, with established protocols.[1] | Potentially challenging due to the use of strong bases and low temperatures. |

| Yields | High yields reported for individual steps.[1][2] | Likely to be lower and more variable due to potential side reactions. |

| Reagent Handling | Deoxo-Fluor® is moisture-sensitive. | Requires handling of pyrophoric strong bases and careful temperature control. |

| Purification | Standard purification techniques at each step. | May require more complex purification to separate mono- and di-fluorinated products. |

Conclusion

This technical guide has detailed two primary synthetic pathways for the preparation of this compound. Pathway I, a multi-step synthesis starting from ethyl pyruvate, offers a reliable and high-yielding route with well-established protocols. While longer, it provides greater control over the synthesis. Pathway II, a more direct fluorination approach, is conceptually more elegant but presents significant challenges in terms of reaction control and optimization. The choice of pathway will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity of the final product. The information provided herein, grounded in the scientific literature, serves as a valuable resource for professionals in the field of organic and medicinal chemistry.

References

-

Peng, W., & Shreeve, J. M. (2005). Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. The Journal of Organic Chemistry, 70(14), 5760–5763. Available at: [Link]

-

Ye, C., et al. (2021). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. Angewandte Chemie International Edition, 60(33), 18043-18050. Available at: [Link]

-

Singh, R. P., et al. (2000). Effect of acid catalysis on the direct electrophilic fluorination of ketones, ketals, and enamides using Selectfluor (TM). The Journal of Organic Chemistry, 65(20), 6654–6658. Available at: [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved January 2, 2026, from [Link]

-

Lecourt, T., et al. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(14), 5264–5279. Available at: [Link]

-

Gomes, P., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(16), 4948. Available at: [Link]

-

Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2634–2641. Available at: [Link]

-

Zhonghai Huili. (n.d.). What are the amidation reagents?. Retrieved January 2, 2026, from [Link]

-

Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 248–256. Available at: [Link]

- U.S. Patent No. US2464094A. (1949). Process for the amidation of esters. Google Patents.

-

Saleh, D. M., & Al-Salami, B. K. (2025). Antioxidant and Antimicrobial Activity of New Amide Compounds Containing Azo Group Using Dicyclohexylcarbodiimide (DCC) as Coupling Agent. Egyptian Journal of Chemistry. Available at: [Link]

-

Zhang, L., et al. (2025). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. Journal of Fluorine Chemistry, 285, 110537. Available at: [Link]

Sources

- 1. Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds [organic-chemistry.org]

- 2. Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

2,2-Difluoropropanamide molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2-Difluoropropanamide

Introduction

Significance of Fluorinated Amides in Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong C-F bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When introduced into amide-containing compounds, which are prevalent in pharmaceuticals, fluorine can modulate metabolic stability, binding affinity, and membrane permeability. The gem-difluoro motif (CF₂) is of particular interest as a bioisostere for carbonyl groups or as a means to lock in specific molecular conformations, thereby influencing biological activity.

Introduction to this compound

This compound (C₃H₅F₂NO) is a small, fluorinated amide that serves as a valuable model system for understanding the conformational effects of gem-dinal substitution at the α-carbon of an amide. Its seemingly simple structure belies a complex interplay of steric and electronic forces that dictate its three-dimensional shape and reactivity. A thorough understanding of its molecular structure and conformational landscape is crucial for medicinal chemists seeking to leverage the unique properties of α,α-difluoroamide moieties in the design of novel therapeutics.

Scope of the Technical Guide

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound. It is intended for researchers, scientists, and drug development professionals. The guide will delve into the theoretical underpinnings of its structure, detail the experimental and computational methodologies for its characterization, and discuss its potential applications in medicinal chemistry.

Molecular Structure of this compound

Chemical Composition and Connectivity

This compound consists of a central propane backbone with a primary amide group at the C1 position and two fluorine atoms geminally substituted at the C2 position. The IUPAC name for this compound is this compound[1].

Key Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₅F₂NO | [1] |

| Molecular Weight | 109.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 49781-48-8 | [1] |

| XLogP3 | -0.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Bond Lengths, Bond Angles, and Dihedral Angles

While a definitive crystal structure for this compound is not publicly available, we can infer its structural parameters from computational studies and experimental data of analogous molecules like 2,2-difluoropropane[2]. The introduction of two electronegative fluorine atoms at the C2 position is expected to shorten the adjacent C-C and C-F bonds and influence the bond angles around the C2 carbon.

| Bond/Angle | Expected Value | Justification/Comparison |

| C-C (amide) | ~1.52 Å | Typical sp³-sp² C-C bond |

| C=O | ~1.23 Å | Standard amide carbonyl bond length |

| C-N | ~1.33 Å | Standard amide C-N bond length |

| C-F | ~1.35 Å | Typical C-F bond length in gem-difluoroalkanes |

| ∠(FCC) | ~109.5° | Tetrahedral geometry with slight distortions |

| ∠(FCF) | ~105° | Steric repulsion between fluorine atoms |

| ∠(CCC) | ~112° | Influenced by bulky CF₂ group |

Molecular Visualization

Caption: Ball-and-stick model of this compound.

Conformational Analysis

Theoretical Background: Factors Influencing Conformation in α,α-difluoro Amides

The conformational preferences of this compound are primarily governed by the rotation around the C1-C2 single bond. Several factors come into play:

-

Steric Effects: The bulky fluorine atoms and the methyl group create steric hindrance, disfavoring eclipsed conformations.

-

Electronic Effects:

-

Gauche Effect: The tendency of electronegative substituents to adopt a gauche arrangement is a well-documented phenomenon in fluorinated alkanes. This is often attributed to hyperconjugation between a C-H σ orbital and a C-F σ* anti-bonding orbital.

-

Dipole-Dipole Interactions: The large dipole moments of the C-F and C=O bonds will significantly influence the conformational energy landscape. Alignments that minimize dipole-dipole repulsion will be favored.

-

Identification of Stable Conformers

Based on theoretical considerations, the most stable conformer is likely to have the C=O bond and one of the C-F bonds in a nearly anti-periplanar arrangement to minimize steric and dipole-dipole repulsions. The methyl group would then be gauche to the other C-F bond.

Caption: Newman projections of the anti and gauche conformers.

Rotational Energy Barrier around the C-C Bond

The energy barrier to rotation around the C1-C2 bond is expected to be significant due to the steric bulk of the two fluorine atoms and the planarity of the amide group. Computational studies on related molecules suggest this barrier could be in the range of 5-10 kcal/mol[3].

Caption: Conceptual rotational energy profile for the C1-C2 bond.

Influence of Solvent on Conformational Equilibrium

The polarity of the solvent can influence the conformational equilibrium. More polar solvents may stabilize conformers with larger dipole moments. For this compound, this could potentially shift the equilibrium towards a conformer with a different arrangement of the C-F and C=O dipoles.

Experimental and Computational Methodologies for Structural Elucidation

Synthesis and Purification

A plausible synthetic route to this compound involves the amidation of a 2,2-difluoropropionyl halide or ester.

Proposed Synthetic Pathway:

-

Fluorination of Propionic Acid: Start with a readily available precursor like propionyl chloride or ethyl propionate. Direct fluorination can be challenging, so a multi-step process is likely necessary. One approach is the conversion to an α,α-dichloro intermediate followed by a halogen exchange reaction (Swarts reaction).

-

Amidation: The resulting 2,2-difluoropropionyl chloride or ester can then be reacted with ammonia to yield this compound.

Purification and Characterization Workflow:

Caption: Workflow for purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds[4][5].

¹H NMR Spectroscopy:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| CH₃ | 1.5 - 2.0 | Triplet | ³J(H,F) ≈ 18-20 Hz |

| NH₂ | 6.0 - 8.0 | Broad Singlet | - |

¹³C NMR Spectroscopy:

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| C=O | 170 - 180 | Triplet | ³J(C,F) ≈ 2-5 Hz |

| CF₂ | 115 - 125 | Triplet | ¹J(C,F) ≈ 240-280 Hz |

| CH₃ | 15 - 25 | Triplet | ²J(C,F) ≈ 20-25 Hz |

¹⁹F NMR Spectroscopy:

| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| CF₂ | -80 to -100 | Quartet | ³J(F,H) ≈ 18-20 Hz |

Detailed Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An attached proton test (APT) or DEPT experiment can be used to distinguish between CH, CH₂, and CH₃ signals.

-

¹⁹F NMR: Acquire a proton-coupled or decoupled ¹⁹F spectrum.

-

2D NMR: For unambiguous assignment and conformational analysis, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C). NOESY or ROESY experiments can provide through-space correlations to determine the relative orientation of atoms in the preferred conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the preferred conformation in the crystalline state[6].

Step-by-Step Protocol for Single Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray analysis. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Computational Chemistry

Computational methods are invaluable for exploring the conformational landscape and predicting spectroscopic properties[7].

Overview of Applicable Methods:

-

Density Functional Theory (DFT): A good balance of accuracy and computational cost for geometry optimization, frequency calculations, and NMR chemical shift predictions.

-

Ab initio Methods (e.g., Møller-Plesset perturbation theory, MP2): Higher accuracy but more computationally expensive.

Protocol for Conformational Searching and Energy Calculations:

-

Initial Structures: Generate a series of initial structures by systematically rotating around the C1-C2 bond.

-

Geometry Optimization: Optimize the geometry of each initial structure using a chosen level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Transition State Search: Locate the transition states for rotation around the C1-C2 bond to determine the rotational energy barriers.

Workflow for Computational Analysis:

Caption: Workflow for computational conformational analysis.

Chemical Reactivity and Applications in Drug Development

Reactivity of the Amide and α-Difluoro Ethyl Group

The amide group can undergo hydrolysis under acidic or basic conditions. The α,α-difluoroethyl group is generally stable but can influence the reactivity of the adjacent carbonyl group. The electron-withdrawing nature of the fluorine atoms can make the carbonyl carbon more electrophilic.

Role as a Bioisostere in Medicinal Chemistry

The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon. This substitution can improve metabolic stability by blocking sites of oxidation. Furthermore, the conformational constraints imposed by the gem-difluoro group can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.

Case Studies of Structurally Related Compounds in Drug Discovery

Derivatives of this compound have been explored in the context of developing novel therapeutic agents. For instance, N-substituted this compound moieties have been incorporated into complex molecules to enhance their pharmacological properties[8][9].

Conclusion

This compound, while a small molecule, presents a rich area of study in terms of its molecular structure and conformational behavior. The interplay of steric and electronic effects due to the gem-difluoro substitution leads to a distinct conformational landscape that can be probed by a combination of experimental techniques, particularly NMR spectroscopy, and computational methods. A thorough understanding of this model system provides valuable insights for the rational design of more complex fluorinated pharmaceuticals with improved properties.

References

- 1. This compound | C3H5F2NO | CID 21639910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. biophysics.org [biophysics.org]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Rotational spectra and computational analysis of two conformers of leucinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KR20210018555A - 2,2-difluoropropionamide derivatives of bardoxolone methyl, polymorphic forms and methods of use thereof - Google Patents [patents.google.com]

- 9. WO2013163344A1 - 2.2-difluoropropionamide derivatives of bardoxolone methyl, polymorphic forms and methods of use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,2-Difluoropropanamide: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2,2-Difluoropropanamide, a fluorinated organic compound with potential applications in medicinal chemistry and drug development. We will delve into its synthesis, purification, and detailed characterization using modern spectroscopic techniques. Furthermore, we will explore the potential biological significance of this molecule, drawing upon the established roles of α,α-difluorinated motifs in drug design.

Introduction: The Significance of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability. The gem-difluoroalkyl group, in particular, is a valuable bioisostere for carbonyl groups and other functionalities, offering a way to modulate electronic properties and conformational preferences of a molecule. This compound serves as a fundamental building block and a subject of interest for researchers exploring the impact of α,α-difluorination on the biological activity of small molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and application.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₃H₅F₂NO | [1] |

| Molecular Weight | 109.07 g/mol | [1] |

| Monoisotopic Mass | 109.03392011 Da | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | 67 °C | |

| Boiling Point | 212 °C | |

| Density | 1.214 g/cm³ | |

| Flash Point | 82 °C | |

| CAS Number | 49781-48-8 | [1] |

Synthesis and Purification of this compound

The synthesis of this compound can be logically approached in two main stages: the preparation of the precursor, 2,2-difluoropropanoic acid, followed by its amidation.

Synthesis of 2,2-Difluoropropanoic Acid

A common and efficient route to 2,2-difluoropropanoic acid involves the hydrolysis of its corresponding ester, ethyl 2,2-difluoropropionate.[2][3][4]

Figure 1: Synthetic pathway for 2,2-Difluoropropanoic Acid.

Experimental Protocol: Hydrolysis of Ethyl 2,2-Difluoropropionate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2,2-difluoropropionate (1.0 eq) in ethanol.

-

Hydrolysis: Cool the solution to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully acidify the reaction mixture with hydrochloric acid (HCl) to a pH of approximately 2.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,2-difluoropropanoic acid. The crude product can often be used in the next step without further purification.

Amidation of 2,2-Difluoropropanoic Acid

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A reliable method involves the use of a coupling agent to activate the carboxylic acid, followed by reaction with an ammonia source. Thionyl chloride can also be used to convert the carboxylic acid to the more reactive acyl chloride intermediate.[5][6][7]

Figure 2: Synthetic pathways for this compound.

Experimental Protocol: Amidation via Acyl Chloride

-

Acyl Chloride Formation: In a fume hood, carefully add 2,2-difluoropropanoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (SOCl₂, 1.2 eq) at room temperature. Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Amidation: Dissolve the crude 2,2-difluoropropionyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool to 0 °C. Slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise.

-

Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude this compound.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system for recrystallization would likely be a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethyl acetate, isopropanol) and a non-polar solvent in which it is less soluble at room temperature (e.g., hexanes, heptane).

-

Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed.[8][9][10][11] A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the retention factor (Rf) of the compound on a TLC plate.

Structural and Spectroscopic Characterization

Due to the absence of published experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide crucial information.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | J (Hz) |

| ~7.0-7.5 | br s | 1H | NH ₐ | - |

| ~6.5-7.0 | br s | 1H | NH ₑ | - |

| ~1.8-2.0 | t | 3H | CH ₃ | ³JHF ≈ 18-20 |

-

Rationale: The amide protons are expected to appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water. The methyl protons will be a triplet due to coupling with the two equivalent fluorine atoms. The ³JHF coupling constant is expected to be in the range of 18-20 Hz based on data from similar gem-difluoro compounds.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | J (Hz) |

| ~170-175 | t | C =O | ²JCF ≈ 25-30 |

| ~115-125 | t | C F₂ | ¹JCF ≈ 240-260 |

| ~20-25 | t | C H₃ | ²JCF ≈ 20-25 |

-

Rationale: The carbonyl carbon will appear as a triplet due to coupling to the two fluorine atoms. The difluorinated carbon will be a triplet with a large one-bond C-F coupling constant. The methyl carbon will also be a triplet due to two-bond C-F coupling.[12][13][14]

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | J (Hz) |

| ~ -90 to -110 | q | CF ₂ | ³JFH ≈ 18-20 |

-

Rationale: The two equivalent fluorine atoms will appear as a single resonance. This signal will be split into a quartet by the three equivalent protons of the methyl group.[15][16][17][18][19] The chemical shift is predicted based on typical values for aliphatic gem-difluoro compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorptions (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| 1680-1650 | Strong, Sharp | C=O stretch (Amide I band) |

| 1650-1580 | Medium | N-H bend (Amide II band) |

| 1200-1000 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 109

-

Key Fragments:

-

m/z = 90 ([M - F]⁺)

-

m/z = 65 ([M - C₂H₂O]⁺)

-

m/z = 44 ([CONH₂]⁺)

-

Potential Applications in Drug Development

While there is no specific literature on the biological activity of this compound itself, the α,α-difluoroamide motif is of significant interest in medicinal chemistry.

-

Metabolic Stability: The strong C-F bonds can block metabolic oxidation at the α-position, potentially increasing the half-life of a drug molecule.[20][21]

-

Conformational Control: The gem-difluoro group can influence the local conformation of the molecule, which can be crucial for binding to a biological target. The O=C-C-F moiety in α-fluoroamides has a preference for a planar conformation.[22]

-

Bioisosterism: The difluoromethyl group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties while maintaining its biological activity.[23]

Given these properties, this compound could serve as a valuable building block for the synthesis of novel drug candidates. For instance, it could be incorporated into peptide mimics or other small molecules to enhance their pharmacokinetic profiles. Further research is warranted to explore the biological activities of derivatives of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is predicted to be a skin, eye, and respiratory irritant. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This technical guide has provided a comprehensive overview of this compound, from its synthesis and purification to its predicted spectroscopic characteristics and potential applications in drug discovery. While experimental data for this specific molecule is limited in the public domain, this guide offers a scientifically sound framework for its preparation and characterization, based on established chemical principles and data from analogous compounds. The unique properties conferred by the gem-difluoro group make this compound and its derivatives promising candidates for further investigation in the field of medicinal chemistry.

References

- Abell, A. D., Foulds, G. J., & Taylor, J. M. (2001). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Current Organic Chemistry, 5(5), 493-516.

-

Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

- Böhm, H. J., Banner, D., & Weber, L. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

-

Banks, J. W. (2004). α-fluoroamides in biotransformations. Durham University. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21639910, this compound. Retrieved from [Link]

- Pace, V., & Hoyos, P. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Molecules, 17(12), 14357-14366.

-

GL Sciences. (n.d.). InertSustain Amide. Retrieved from [Link]

- Jandera, P., & Janás, P. (2013). Properties of two amide-based hydrophilic interaction liquid chromatography columns.

- Prakash, G. K. S., & Mathew, T. (2003). A comparative study of the 2,3-dimethyl-3-fluoro-2-butyl cation and its chloro analog by the ab initio/GIAO-CCSD(T) method. The Journal of organic chemistry, 68(13), 5164-5168.

- Gallou, F., & Lipshutz, B. H. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic letters, 22(13), 5146-5149.

- Reata Pharmaceuticals, Inc. (2021). 2,2-difluoropropionamide derivatives of bardoxolone methyl, polymorphic forms and methods of use thereof. KR20210018555A.

-

University of Wisconsin-Madison. (n.d.). 19F NMR. Retrieved from [Link]

- Grygorenko, O. O., & Zozulya, O. S. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- Reata Pharmaceuticals, Inc. (2013). 2,2-difluoropropionamide derivatives of bardoxolone methyl, polymorphic forms and methods of use thereof. WO2013163344A1.

-

National Institute of Standards and Technology. (n.d.). Propane, 2,2-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

- O'Hagan, D., & Rzepa, H. S. (1997). The preferred conformation of α-fluoroamides. Journal of the Chemical Society, Perkin Transactions 2, (1), 3-4.

- Hamada, Y., & O'Hagan, D. (2007). The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement. Bioorganic & medicinal chemistry letters, 17(23), 6439-6442.

- Perras, F. A., & Bryce, D. L. (2022). Ultrafast 19F MAS NMR. Solid State Nuclear Magnetic Resonance, 119, 101789.

-

ChemBK. (2024, April 9). 2,2-Difluoro-propionic acid. Retrieved from [Link]

- Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.

- Moughty, B., & O'Hagan, D. (2018). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules, 23(11), 2956.

- Angell, Y. L., & Pomerantz, W. C. (2018). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical biology & drug design, 92(3), 1338-1353.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123991197, N-ethyl-2,2-difluoropropanamide. Retrieved from [Link]

-

LibreTexts. (2022, October 4). 4.2.6: Chemistry of Amides. In Chemistry LibreTexts. Retrieved from [Link]

-

Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. [Link]

-

Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

CP Lab Safety. (n.d.). 2,2-Difluoropropanoic acid, 97% Purity, C3H4F2O2, 100 grams. Retrieved from [Link]

- Koksch, B., & Sewald, N. (2005). How Cα-Fluoroalkyl Amino Acids and Peptides Interact with Enzymes:Studies Concerning the Influence on Proteolytic Stability, Enzymatic Resolution and Peptide Coupling. Current protein & peptide science, 6(2), 133-146.

- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 54(8), 2529-2591.

-

Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

- Daikin Industries, Ltd. (1994). Process for producing a 2,2-difluoropropane. EP0407622B1.

-

Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube. [Link]

- Solvay SA. (2021).

- Dunn, P. J., & Meanwell, N. A. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 63(19), 10745-10802.

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of .... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4-Difluorobenzamide. In NIST Chemistry WebBook. Retrieved from [Link]

- Abraham, R. J., & Cavalli, L. (1971). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Acta Chemica Scandinavica, 25, 2368-2370.

Sources

- 1. This compound | C3H5F2NO | CID 21639910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Difluoropropionic acid CAS#: 373-96-6 [m.chemicalbook.com]

- 3. 2,2-Difluoropropionic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 2,2-Difluoropropionic acid | 373-96-6 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. biotage.com [biotage.com]

- 9. glsciences.eu [glsciences.eu]

- 10. Properties of two amide-based hydrophilic interaction liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 14. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. par.nsf.gov [par.nsf.gov]

- 18. biophysics.org [biophysics.org]

- 19. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 21. How C(alpha)-Fluoroalkyl amino acids and peptides interact with enzymes: studies concerning the influence on proteolytic stability, enzymatic resolution and peptide coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The preferred conformation of α-fluoroamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 23. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Analytical Imperative for Fluorinated Molecules

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Difluoropropanamide

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. This often leads to enhanced metabolic stability, increased binding affinity, and altered lipophilicity. This compound (C₃H₅F₂NO) serves as a valuable model compound and building block, embodying the analytical challenges and insights inherent in gem-difluorinated structures. A definitive structural confirmation and purity assessment of such compounds is not merely a procedural step but a fundamental requirement for reproducible and reliable research. This guide provides an in-depth analysis of this compound using the principal techniques of modern analytical chemistry: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our approach moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectroscopic output, thereby providing a robust framework for researchers in the field.

Molecular Structure and Analytical Overview

This compound is a primary amide with a gem-dinal difluoro group at the α-carbon. This specific arrangement of atoms gives rise to a unique spectroscopic fingerprint. The following sections will deconstruct this fingerprint, technique by technique.

Caption: ³JHF coupling between methyl protons and geminal fluorines.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent probe for fluorinated molecules. [1][2][3][4][5]

-

Expertise & Experience: Since the two fluorine atoms in this compound are chemically equivalent, they will produce a single signal. This signal will be split by the three equivalent protons of the adjacent methyl group, resulting in a quartet. The ³JFH coupling constant will be identical to the ³JHF observed in the ¹H NMR spectrum, providing a self-validating system of analysis.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₂- | ~ -95 to -115 (vs. CFCl₃) | Quartet (q) | ³JFH ≈ 18 Hz |

Interpretation: The chemical shift of the fluorine signal is characteristic of an aliphatic gem-difluoro group adjacent to a methyl group. [6]The observation of a quartet confirms the presence of the adjacent CH₃ group and the magnitude of the coupling constant corroborates the ¹H NMR data perfectly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. In proton-decoupled spectra of fluorinated compounds, C-F couplings are still observed and are highly diagnostic. [7][8]

-

Expertise & Experience: The key to interpreting the ¹³C spectrum is to analyze the multiplicities caused by C-F coupling. The carbon directly attached to the two fluorine atoms (C2) will exhibit a large one-bond coupling (¹JCF), splitting the signal into a triplet. The adjacent methyl (C1) and carbonyl (C3) carbons will show smaller two-bond couplings (²JCF), also appearing as triplets. The magnitude of ¹JCF is typically very large (>200 Hz), while ²JCF is significantly smaller (~20-30 Hz).

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C H₃ (C1) | ~20 | Triplet (t) | ²JCF ≈ 25 Hz |

| -C F₂- (C2) | ~120 | Triplet (t) | ¹JCF ≈ 240 Hz |

| -C =O (C3) | ~170 | Triplet (t) | ²JCF ≈ 30 Hz |

Interpretation: The chemical shifts are consistent with their respective environments: the carbonyl carbon is the most deshielded, followed by the highly substituted and fluorine-bearing C2 carbon. [9]The distinct triplet patterns and the characteristic magnitudes of the one-bond and two-bond C-F coupling constants provide conclusive evidence for the C-C-C backbone and the position of the fluorine atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if the solvent does not contain it.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse spectrum. A 30° pulse angle and a relaxation delay of 2 seconds are typically sufficient.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a proton-coupled ¹⁹F spectrum. Use a reference standard like CFCl₃ (either internal or external) for accurate chemical shift referencing (0 ppm).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-